molecular formula C₂₆H₄₁NNa₂O₈S B1146524 Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt CAS No. 66874-09-7

Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt

Cat. No. B1146524
CAS RN: 66874-09-7
M. Wt: 573.65
InChI Key:
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Description

GCDS is a derivative of chenodeoxycholic acid, one of the primary bile acids synthesized in the liver from cholesterol. It plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The sulfation at the 3-position introduces additional solubility and reactivity features, making it a point of interest for biochemical studies.

Synthesis Analysis

The synthesis of GCDS and its analogs involves several steps, including protection of hydroxyl groups, sulfation, and subsequent purification. For instance, chenodeoxycholic acid derivatives can be synthesized by reacting with chlorosulfonic acid in pyridine, followed by carbethoxylation to protect the 3-hydroxyl group before sulfation. After sulfation, the protecting group is removed via mild alkaline hydrolysis. The final product is purified through chromatography (Parmentier & Eyssen, 1977).

Molecular Structure Analysis

The molecular structure of GCDS, characterized by its sulfate group at the 3-position, significantly impacts its physical and chemical properties. This sulfation modifies the molecule's behavior in biological systems and its interaction with other molecules, playing a crucial role in its solubility and biological activity.

Chemical Reactions and Properties

GCDS participates in various chemical reactions, including solvolysis and biotransformation processes. The sulfation pattern affects its reactivity, making it a subject of study in the context of liver disease and cholestasis. The enzyme-linked immunosorbent assay (ELISA) developed for UDCA 3-sulfates highlights the specificity and reactivity of such sulfated bile acids in biological assays (Kobayashi et al., 2000).

Scientific Research Applications

Bile Acid-Induced Apoptosis in Hepatocytes

Research by Utanohara et al. (2005) explored the effects of ursodeoxycholic acid (a bile acid) on glycochenodeoxycholic acid-induced apoptosis in rat hepatocytes, providing insights into the mechanisms of bile acid-induced liver cell damage and the potential protective effects of certain bile acids (Utanohara et al., 2005). This study highlights the complex interactions between different bile acids and their impacts on liver cells, which could be relevant to the understanding of Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt's roles in similar contexts.

Sulfate in Cementitious Materials

Irassar (2009) reviewed the impact of sulfate on cementitious materials containing limestone filler, indicating the broader applications of sulfate compounds in industrial and construction contexts (Irassar, 2009). While not directly related to the biochemical or physiological effects of Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt, this research illustrates the importance of understanding sulfate interactions in various materials and conditions.

Sulfated Polysaccharides as Antithrombotics

A study by Alban and Franz (2001) focused on the development of sulfated polysaccharides as potential antithrombotic agents, demonstrating the medical applications of sulfation in enhancing the biological activity of compounds (Alban & Franz, 2001). This research underlines the potential therapeutic applications of sulfate modifications, which could extend to bile acids like Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt in modifying their physiological effects.

Synthesis and Applications of Ursodeoxycholic Acid

Tonin and Arends (2018) provided a critical review of the synthesis of ursodeoxycholic acid, emphasizing the pharmaceutical applications and the biochemical significance of bile acids (Tonin & Arends, 2018). This review could offer a framework for understanding how modifications like sulfation could influence the properties and therapeutic potentials of bile acids, including Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt.

properties

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXWPLXHDUSUKI-KZRRTRIISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NNa2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747869
Record name disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycochenodeoxycholic Acid 3-Sulfate Disodium Salt

CAS RN

66874-09-7
Record name disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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